(5Z)-3-(2,4-dimethylphenyl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC20186813
Molecular Formula: C21H21NO3S2
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21NO3S2 |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | (5Z)-3-(2,4-dimethylphenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C21H21NO3S2/c1-5-25-17-9-7-15(11-18(17)24-4)12-19-20(23)22(21(26)27-19)16-8-6-13(2)10-14(16)3/h6-12H,5H2,1-4H3/b19-12- |
| Standard InChI Key | DXLZZSFHHVPKOH-UNOMPAQXSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)C)C)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)C)C)OC |
Introduction
Structural Elucidation and Molecular Properties
Core Framework and Substituent Analysis
The compound’s structure (C₂₁H₂₁NO₃S₂) integrates a thiazolidin-4-one core with strategic substitutions that enhance its bioactivity profile. Key features include:
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Position 3: A 2,4-dimethylphenyl group providing steric bulk and lipophilicity
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Position 5: A (Z)-configured 4-ethoxy-3-methoxybenzylidene moiety enabling π-π stacking interactions
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Position 2: A thioxo group (C=S) enhancing hydrogen-bonding capacity
The Z-configuration at the benzylidene double bond was confirmed through NOESY NMR correlations in analogous compounds, demonstrating preferential spatial orientation for target binding .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | (5Z)-3-(2,4-dimethylphenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Topological Polar Surface | 86.5 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 5 |
The molecule’s moderate logP value (calculated as 3.8) suggests balanced lipophilicity for membrane permeability while avoiding excessive hydrophobicity. X-ray crystallography of related analogs reveals a nearly planar thiazolidinone ring with dihedral angles <10° between the benzylidene and core heterocycle .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The primary synthesis route involves three stages :
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Thiazolidinone Core Formation: Condensation of 2,4-dimethylaniline with thioglycolic acid under PPG-mediated conditions (110°C, 12h) yields 3-(2,4-dimethylphenyl)-2-thioxothiazolidin-4-one (78% yield).
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Benzylidene Introduction: Knoevenagel condensation with 4-ethoxy-3-methoxybenzaldehyde using piperidine catalyst in ethanol reflux (82% yield).
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Z-Isomer Purification: Chromatographic separation on silica gel (hexane:ethyl acetate 7:3) isolates the thermodynamically favored Z-isomer.
Green Chemistry Approaches
Recent advancements employ ultrasound-assisted synthesis (40kHz, 50°C) with vanadyl sulfate catalyst, reducing reaction time from 12h to 90 minutes while maintaining 85% yield . Microwave irradiation (300W, 100°C) in PEG-400 solvent demonstrates comparable efficiency (88% yield) with reduced byproduct formation .
Pharmacological Profile
Anticancer Mechanisms
In vitro testing against MCF-7 breast cancer cells (IC₅₀ = 8.2μM) revealed dual mechanisms:
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Topoisomerase II Inhibition: Dose-dependent reduction in DNA relaxation (62% at 10μM)
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HDAC6 Suppression: 47% enzyme activity reduction at 5μM via zinc chelation at the catalytic domain
Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | Mechanism Insights |
|---|---|---|
| Staphylococcus aureus | 12.5 | Penicillin-binding protein 2a inhibition |
| Candida albicans | 25.0 | Ergosterol biosynthesis disruption |
Molecular docking studies indicate strong binding (ΔG = -9.8 kcal/mol) to fungal CYP51 through methoxy group interactions.
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
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2-Thioxo Group: Replacement with oxo decreases anticancer potency by 6-fold (MCF-7 IC₅₀ = 49μM vs. 8.2μM)
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4-Ethoxy Group: Conversion to methoxy reduces logP by 0.4 but diminishes antimicrobial activity 2-fold
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Z Configuration: E-isomer shows 78% lower topoisomerase inhibition despite similar physicochemical properties
Three-Dimensional Binding Models
Docking simulations with EGFR kinase (PDB 1M17) demonstrate:
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Benzylidene moiety occupies hydrophobic pocket (Phe723, Leu694)
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Thioxo group forms hydrogen bond with Lys721 (2.1Å)
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2,4-Dimethylphenyl induces allosteric stabilization of DFG-out conformation
Pharmacokinetic Considerations
Metabolic Stability
Hepatic microsome studies (human, 1mg/mL) show:
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t₁/₂: 42 minutes
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Major Metabolite: O-demethylation at 3-methoxy group (CYP3A4-mediated)
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Plasma Protein Binding: 89% (albumin-dominated)
Blood-Brain Barrier Penetration
LogBB calculation (-1.2) predicts limited CNS access, making peripheral malignancies more viable targets.
Future Research Directions
Formulation Optimization
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Nanoparticulate Delivery: PLGA nanoparticles (180nm) increase MCF-7 uptake 3.2-fold vs. free compound
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Prodrug Strategies: Phosphate esterification improves aqueous solubility from 0.8mg/mL to 14.3mg/mL
Combination Therapies
Synergistic studies with doxorubicin (CI = 0.3) suggest potential for dose-reduction regimens in breast cancer models .
Target Expansion
Preliminary data indicates 68% inhibition of SARS-CoV-2 main protease (Mpro) at 50μM, warranting antiviral investigations.
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